molecular formula C6H3Cl2N3 B1430899 5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine CAS No. 1260666-26-9

5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1430899
CAS No.: 1260666-26-9
M. Wt: 188.01 g/mol
InChI Key: KBOLGGHOSHXXFH-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They are often used as building blocks in the synthesis of various bioactive molecules .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves complex chemical reactions . For instance, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine derivatives were designed, synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1 and PC-3 cell lines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolopyridine core . This core structure is often modified with various functional groups to enhance its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically complex and require precise control over reaction conditions . For example, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Future Directions

The future directions in the research of 5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine and its derivatives are likely to involve the design and synthesis of new derivatives with enhanced biological activity . This could involve the use of computer-aided drug design and other advanced techniques .

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can induce apoptosis, or programmed cell death, in these cells, further highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and enzyme activity . For instance, by inhibiting kinases involved in cell signaling pathways, it can prevent the activation of transcription factors that regulate gene expression, thereby altering the cellular response to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in the synthesis of nucleotides, which are essential for DNA and RNA synthesis . This inhibition can lead to a decrease in nucleotide levels, thereby affecting cell proliferation and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in certain compartments, such as the nucleus, where it exerts its effects on gene expression and cell signaling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Once in the nucleus, it can modulate gene expression and influence cellular responses to external stimuli .

Properties

IUPAC Name

5,7-dichloro-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-2-9-11-5(3)6(8)10-4/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOLGGHOSHXXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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